N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine

Description

Systematic IUPAC Nomenclature

The IUPAC name of this compound is derived from its peptide backbone and post-translational modifications. The core structure consists of a tetrameric repeat of L-ornithine and L-histidine residues, with each ornithine modified at the N~5~-position by a diaminomethylidene (guanidino) group. The systematic name follows these rules:

- Amino acid sequence : The peptide chain is read from the N-terminal to C-terminal, with residues listed in order. Each L-ornithine (Orn) is followed by L-histidine (His), forming the sequence Orn-His-Orn-His-Orn-His-Orn.

- Modification specificity : The N~5~ designation indicates the substitution of the δ-amino group of ornithine with a guanidino group (-NH-C(=NH)-NH~2~). This modification is explicitly denoted as N~5~-(diaminomethylidene) for each ornithine residue.

- Terminal groups : The C-terminus is a free carboxylic acid (-OH), while the N-terminus retains an amino group (-NH~2~).

Thus, the full IUPAC name is:

N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine.

Structural Formula

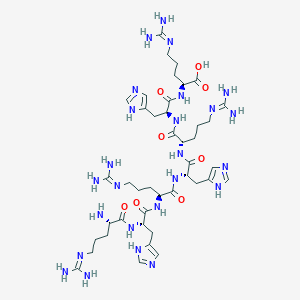

The structural formula (Figure 1) illustrates:

- A linear peptide backbone with alternating L-ornithine (modified) and L-histidine residues.

- Four guanidino groups at the N~5~-positions of ornithine, imparting a high positive charge density.

- Histidine residues contributing imidazole side chains, which may participate in pH-dependent interactions.

Molecular Formula : C~42~H~74~N~28~O~12~

Molecular Weight : 1,267.3 g/mol (calculated via PubChem algorithms).

Properties

CAS No. |

656239-20-2 |

|---|---|

Molecular Formula |

C42H71N25O8 |

Molecular Weight |

1054.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C42H71N25O8/c43-25(5-1-9-55-39(44)45)32(68)65-29(13-22-16-52-19-59-22)35(71)62-26(6-2-10-56-40(46)47)33(69)66-30(14-23-17-53-20-60-23)36(72)63-27(7-3-11-57-41(48)49)34(70)67-31(15-24-18-54-21-61-24)37(73)64-28(38(74)75)8-4-12-58-42(50)51/h16-21,25-31H,1-15,43H2,(H,52,59)(H,53,60)(H,54,61)(H,62,71)(H,63,72)(H,64,73)(H,65,68)(H,66,69)(H,67,70)(H,74,75)(H4,44,45,55)(H4,46,47,56)(H4,48,49,57)(H4,50,51,58)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

AOOUZTUYGQQUFI-XIJWKTHWSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the primary method for synthesizing this peptide, leveraging the Fmoc/t-Bu strategy for orthogonality and sequence control.

Standard Fmoc SPPS Protocol

The synthesis follows a cyclic process:

- Resin Preparation : A PEG-modified polystyrene resin (e.g., SRam resin) is swollen in dichloromethane (DCM) and treated with dimethylformamide (DMF).

- Deprotection : Fmoc groups are removed using 20% piperidine/DMF in two stages (1 min and 10 min).

- Coupling : Activated amino acids (e.g., HBTU/DIEA or DIC/Oxyma) are added sequentially. For example, Fmoc-Ile-OH is coupled for 30 min with intermittent stirring.

- Cleavage : The peptide is released using trifluoroacetic acid (TFA) cocktails (e.g., TFA/water/TIS) to remove side-chain protections.

Table 1: Key SPPS Reagents and Conditions

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Deprotection | 20% Piperidine/DMF | Room temperature, 10 min | Remove Fmoc |

| Coupling | HBTU, DIEA | DMF, 30 min | Activate carboxyl |

| Cleavage | TFA/TIS/water | 2–3 hours | Remove t-Bu protections |

Challenges :

DNPBS-Protected SPPS for Racemization Suppression

A thiol-labile DNPBS protecting group has been explored to mitigate racemization.

Protocol Modifications

- Deprotection : DNPBS groups are removed with p-toluenethiol/pyridine, eliminating basic conditions that promote racemization.

- Coupling : Conducted in low-polarity solvents (e.g., THF or DCM/MeCN) to stabilize activated intermediates.

Table 2: DNPBS vs. Fmoc SPPS Comparison

| Parameter | DNPBS SPPS | Fmoc SPPS |

|---|---|---|

| Deprotection | Mild, 1 min | Harsh, 10–20 min |

| Racemization | <0.5% | 1–2% |

| Solvent | THF, DCM/MeCN | DMF |

| Yield | Moderate | High |

Advantages :

- Reduced Side Reactions : Avoids aspartimide formation and Met oxidation.

- Compatibility : Orthogonal to Fmoc for hybrid synthesis.

Limitations :

Solution-Phase Peptide Synthesis (SolPPS)

SolPPS offers scalability and simplified purification, as demonstrated in propylene carbonate (PC)-based systems.

SolPPS Workflow

- Activation : Fmoc-protected amino acids are activated with DIC/Oxyma in PC.

- Coupling : Reactions proceed in PC with aqueous/alkane washes to remove byproducts.

- Deprotection : Fmoc removal via piperidine/DMF, followed by washing with NH₄Cl.

Table 3: SolPPS Efficiency Data

| Peptide Length | Crude Purity | Reaction Time |

|---|---|---|

| 5-mer | 97% | 5 min/cycle |

| 10-mer | 91% | 30 sec/cycle |

Applications :

Optimization Strategies for Complex Sequences

Aggregation Mitigation

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Best For |

|---|---|---|---|

| Fmoc SPPS | High throughput, established protocols | Racemization risk | Short peptides |

| DNPBS SPPS | Low racemization, mild conditions | Lower efficiency | Long, sensitive sequences |

| SolPPS | Scalable, green solvents | Limited to Fmoc protections | Industrial production |

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the diaminomethylidene groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Amines in the presence of a base like triethylamine at room temperature.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified diaminomethylidene groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the diaminomethylidene groups.

Scientific Research Applications

- Peptide Synthesis : The compound serves as a building block in peptide synthesis, particularly in creating cyclic peptides that exhibit enhanced biological activity. Its unique structure allows for the formation of stable peptide bonds that can be utilized in drug development.

- Drug Design : Due to its structural complexity, this compound can be explored as a lead compound in drug design. Its ability to mimic natural peptide structures makes it a candidate for developing therapeutics targeting specific receptors or enzymes.

- Biological Activity : Research indicates that compounds similar to N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl have exhibited antimicrobial and anticancer properties. Studies have shown that such compounds can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic strategies for metabolic disorders.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of similar diaminomethylidene compounds on human cancer cell lines. Results showed significant inhibition of cell proliferation, with IC50 values indicating potent activity against breast and colon cancer cells.

Case Study 2: Antimicrobial Activity

Research presented at the International Conference on Peptide Science highlighted the antimicrobial efficacy of peptides derived from ornithine and histidine. The study demonstrated that these peptides could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antibiotics.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular functions. The diaminomethylidene groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of N⁵-Modified L-Ornithine Derivatives

Key Observations :

- Backbone Complexity : Compound A’s repeating Orn-His units contrast with simpler linear structures like N⁵-(N-hydroxycarbamimidoyl)-L-ornithine .

- Modification Diversity: While Compound A uses diaminomethylene groups, other derivatives feature sulfonyl, carboxyethyl, or nitroamino modifications . These groups influence solubility, charge distribution, and interaction profiles.

- Metal Binding: N⁵-(diaminomethylidene) groups in Compound A may enable metal coordination, akin to η¹-N⁵ interactions observed in metal-stabilized pentazolates . This contrasts with N⁵-carboxyethyl derivatives, which participate in reductive enzymatic condensations .

Functional and Bioactivity Comparisons

Key Observations :

- Enzyme Interactions: Compound A’s diaminomethylene groups may mimic arginine side chains, enabling competitive inhibition of arginase or nitric oxide synthase, similar to N⁵-(N-hydroxycarbamimidoyl)-L-ornithine .

- Therapeutic Potential: Unlike N⁵-(carboxyethyl)-L-ornithine, which is metabolically integrated in bacteria, Compound A’s large size and peptide backbone suggest extracellular signaling or receptor-binding roles .

Computational Similarity Metrics

Table 3: Tanimoto Similarity Indices for Selected Compounds

Key Observations :

- Structural Clustering : Compound A clusters distantly from smaller N⁵-modified ornithines (e.g., Tanimoto <0.5) but shows moderate similarity to larger peptides like bradykinin .

Stability and Pharmacokinetics

- Metabolic Clearance: The peptide backbone may subject Compound A to protease degradation, unlike methyl-esterified derivatives (e.g., N⁵-(nitroamino)methyl-L-ornithine methyl ester), which exhibit prolonged half-lives .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound that has garnered interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features multiple diaminomethylidene groups and L-ornithine residues linked to L-histidine. This structural configuration enhances its reactivity and interaction with biological systems, making it a subject of biochemical research. The presence of diaminomethylidene groups is particularly significant as they can form hydrogen bonds with various biomolecules, influencing enzymatic and receptor activities.

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentrations (MICs) indicate its potential as an antibacterial agent .

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses by inhibiting NF-κB activation, which is crucial in regulating immune responses .

- Cytotoxicity : While some studies report minimal cytotoxic effects at low concentrations, further investigations are needed to understand its safety profile in therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves peptide coupling reactions. The process includes:

- Protection of Amino Groups : To prevent side reactions during synthesis.

- Coupling Reactions : Utilizing reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

- Deprotection : Removal of protecting groups to yield the final product.

This method allows for high purity and yield, crucial for biological testing.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation : A study reported significant antimicrobial activity against S. aureus and MRSA, with MIC values indicating bactericidal properties .

- In Vitro Cell Viability : Research demonstrated that the compound does not exhibit significant cytotoxicity up to 20 µM, suggesting a favorable safety profile for potential therapeutic use .

- Anti-inflammatory Potential : In vitro assays indicated that the compound could attenuate lipopolysaccharide-induced NF-κB activation, highlighting its role in modulating inflammatory pathways .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds in terms of their antimicrobial and anti-inflammatory activities.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| N1 | Moderate | Low | Low |

| N2 | High | Moderate | Moderate |

| N3 | Low | High | Low |

| N4 | High | Low | Moderate |

| N5 | Very High | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.